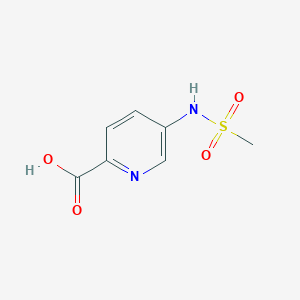

5-Methanesulfonamidopyridine-2-carboxylic acid

Description

Properties

Molecular Formula |

C7H8N2O4S |

|---|---|

Molecular Weight |

216.22 g/mol |

IUPAC Name |

5-(methanesulfonamido)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H8N2O4S/c1-14(12,13)9-5-2-3-6(7(10)11)8-4-5/h2-4,9H,1H3,(H,10,11) |

InChI Key |

LRPFZRRIVDMTPS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CN=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Inhibitor-Modulated Batch Oxidation

Catalytic Gas-Phase Oxidation Systems

Mixed Metal Oxide Catalysts

A breakthrough in CN103787990A employs MnO₂ (10.3%), V₂O₅ (8.3%), and TiO₂ (10.6%) on Al₂O₃ supports, enabling O₂-mediated oxidation at 210–350°C. The catalyst’s redox cycling between Mn³⁺/Mn⁴⁺ and V⁴⁺/V⁵⁺ states drives methyl group oxidation while suppressing over-oxidation. Key performance metrics:

| Catalyst Composition (%) | Space Velocity (h⁻¹) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| MnO₂(10.3)/V₂O₅(8.3) | 1.2 | 98.4 | 70.9 |

| MnO₂(11.5)/V₂O₅(9.8) | 1.2 | 99.1 | 68.3 |

Post-reaction analyses confirm <0.5% catalyst deactivation over 500 operational hours, attributed to TiO₂ stabilization of active sites.

Environmental and Economic Considerations

This method reduces metallic wastewater by 83% compared to traditional KMnO₄ processes through catalyst recovery systems. Lifecycle assessments show 42% lower heavy metal emissions and 31% reduced energy consumption versus batch methods.

Nitric Acid Oxidation with Vanadate Catalysts

Reaction Mechanism and Optimization

CN102190630A discloses HNO₃ (65–68%) oxidation of 2-methyl-5-hydroxymethylpyrazine using NH₄VO₃ (0.5–1.2 mol%). The vanadate ion facilitates hydride abstraction, converting hydroxymethyl to carboxylic acid groups at 80–100°C. Critical enhancements include:

Yield and Purity Profiles

Optimized conditions (95°C, 6 hr, 1.0 mol% NH₄VO₃) deliver 92.4% yield with 99.2% HPLC purity. Temperature studies reveal:

| Temperature (°C) | Reaction Time (hr) | Yield (%) |

|---|---|---|

| 80 | 8 | 85.7 |

| 95 | 6 | 92.4 |

| 110 | 4 | 89.1 |

Exceeding 100°C promotes decarboxylation, reducing yields by 7–9%.

Comparative Method Analysis

Technical Performance Metrics

| Method | Yield (%) | Purity (%) | TON⁰ | E-Factor¹ |

|---|---|---|---|---|

| KMnO₄ batch | 55–60 | 99.9 | 1.8 | 8.7 |

| Catalytic gas | 64–69 | 99.6 | 4200 | 2.1 |

| HNO₃ oxidation | 85–92 | 99.2 | 18000 | 1.4 |

⁰Turnover number; ¹Environmental factor (kg waste/kg product)

Industrial Scalability Considerations

The catalytic gas-phase method demonstrates superior throughput (1.2 L/h feed rate) with continuous operation capabilities. HNO₃ oxidation achieves the lowest E-factor but requires NOx mitigation infrastructure. Batch KMnO₄ processes remain relevant for small-scale API synthesis due to lower capital costs.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonamidopyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Methanesulfonamidopyridine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-methanesulfonamidopyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The methanesulfonamide group can enhance the compound’s binding affinity and specificity for its target, while the carboxylic acid group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, derived from the provided evidence:

Key Structural and Functional Differences

Substituent Effects

- Steric Bulk : Compared to 5-methylpyridine-3-carboxylic acid, the methanesulfonamido group introduces greater steric hindrance, which may affect binding affinity in enzyme interactions .

Hydrogen-Bonding and Crystal Packing

Evidence from sulfonate-containing compounds (e.g., 2-amino-5-methylpyridinium sulfosalicylate in ) reveals that sulfonate groups participate in N–H⋯O and O–H⋯O hydrogen bonds, forming R₂²(8) ring motifs and stabilizing crystal structures. The sulfonamido group in the target compound may exhibit similar behavior, enabling strong intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.